4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)methyl]-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O/c1-27-18-9-5-4-8-17(18)25-19(27)14-28-10-12-29(13-11-28)20(30)26-16-7-3-2-6-15(16)21(22,23)24/h2-9H,10-14H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRSIUCTNCBDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Benzimidazole moiety : This core structure is pivotal for the biological activity.
- Piperazine ring : Known for its role in enhancing bioavailability and modulating pharmacokinetics.
- Trifluoromethyl group : This substituent often enhances lipophilicity and metabolic stability.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antimicrobial Activity : Benzimidazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
- Anticancer Properties : Several studies have reported that benzimidazole derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
- Antiviral Effects : The antiviral potential of benzimidazole derivatives has been explored, particularly against RNA viruses. The ability to inhibit viral polymerases is a key mechanism .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigated the effects of benzimidazole derivatives on cancer cell lines. The results indicated that specific derivatives could significantly reduce cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism involved the activation of caspase pathways leading to apoptosis .
Case Study: Antimicrobial Efficacy
In a comparative study, several benzimidazole compounds were tested for their Minimum Inhibitory Concentration (MIC) against common bacterial strains. The compound demonstrated an MIC of 50 µg/ml against S. typhi, outperforming traditional antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. Key factors include:
- Substituents on the benzene ring : Variations can enhance or diminish activity.
- Positioning of functional groups : Critical for binding affinity to target sites.
Research has shown that the trifluoromethyl group enhances the lipophilicity, which may improve cellular uptake and bioavailability .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives, including this compound. Benzimidazole derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have demonstrated inhibitory effects on kinases like PI3K and AKT, which are crucial for cancer cell survival and proliferation .
- Case Study : In a study evaluating various benzimidazole derivatives, one analog exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 5 µM, indicating that modifications to the benzimidazole structure can enhance anticancer activity .
Anti-inflammatory Effects
The compound's structural characteristics suggest it may also possess anti-inflammatory properties:
- Research Findings : Compounds containing benzimidazole and piperazine have been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that these compounds can significantly reduce paw edema in animal models .
- Case Study : A derivative similar to this compound was tested in a carrageenan-induced paw edema model, showing a reduction in inflammation comparable to standard anti-inflammatory drugs like ibuprofen .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 1-methylbenzimidazole and piperazine derivatives. The synthetic route often includes:
- Formation of Benzimidazole Derivative : Starting with 1-methylbenzimidazole, it undergoes alkylation with appropriate alkyl halides.
- Piperazine Coupling : The benzimidazole derivative is then coupled with piperazine using coupling agents to form the final product.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) : Replaces the benzimidazole with a quinazolinone ring and substitutes the trifluoromethyl group with chlorine.
- 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) : Substitutes benzimidazole with a thienoimidazole and introduces a bromobenzyl group.
- N-{(2-Methyl-1H-benzo[d]imidazol-1-yl)methyl}substituted benzenamine derivatives : Retain the benzimidazole core but lack the piperazine-carboxamide linkage.
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Crystallographic and Spectroscopic Data
- Fluorinated benzimidazoles (e.g., ) exhibit C–F···π interactions and hydrogen-bonding networks influenced by trifluoromethyl groups, which may enhance target binding .
- <sup>1</sup>H-NMR shifts for the target compound’s piperazine protons are expected near δ 3.3–3.6 ppm, consistent with analogues like 13g (δ 3.33–3.64 ppm) .
Key Research Findings
Trifluoromethyl Impact : The CF3 group improves metabolic stability and binding affinity in enzyme inhibitors, as seen in PARP inhibitors (e.g., 13g vs. 13h: IC50 = 12 nM vs. 18 nM) .
Benzimidazole vs. Quinazolinone: Quinazolinone derivatives (e.g., A4 ) show higher DNA affinity but lower solubility compared to benzimidazoles.
Piperazine Flexibility : Piperazine-carboxamide linkages enhance conformational flexibility, critical for target engagement in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
